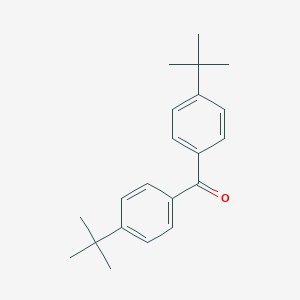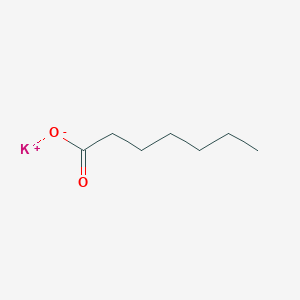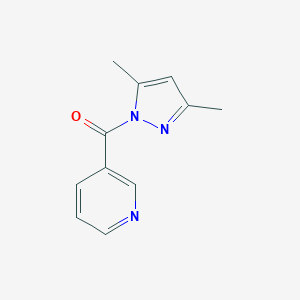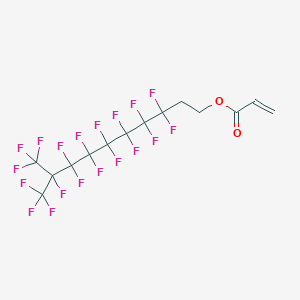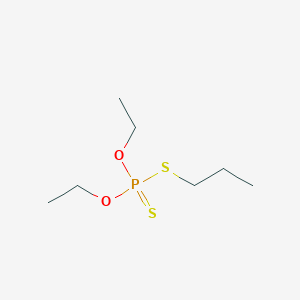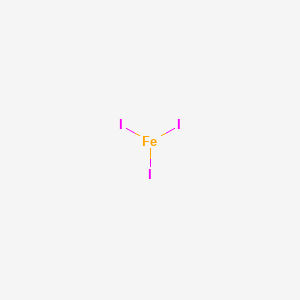
Triiodoiron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiodoiron is a chemical compound consisting of iron and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular structure allows it to participate in a range of chemical reactions, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triiodoiron can be synthesized through various methods, including direct iodination of iron compounds. One common method involves the reaction of iron with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Triiodoiron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield iron oxides, while reduction can produce iron iodides.
Wissenschaftliche Forschungsanwendungen
Triiodoiron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: this compound is used in the production of specialized materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which triiodoiron exerts its effects involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as metabolism and signal transduction. The exact molecular targets and pathways involved depend on the specific context and application of this compound.
Vergleich Mit ähnlichen Verbindungen
Triiodoiron can be compared with other similar compounds, such as:
Triiodomethane (Iodoform): Both compounds contain three iodine atoms, but triiodomethane has a carbon backbone, whereas this compound has an iron core.
Iron Iodides: These compounds also contain iron and iodine but differ in the number of iodine atoms and their chemical properties.
Uniqueness: this compound is unique due to its specific combination of iron and three iodine atoms, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
15600-49-4 |
|---|---|
Molekularformel |
FeI3 |
Molekulargewicht |
436.56 g/mol |
IUPAC-Name |
iron(3+);triiodide |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
Kanonische SMILES |
[Fe+3].[I-].[I-].[I-] |
| 15600-49-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one](/img/structure/B101050.png)
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
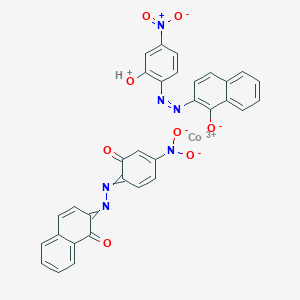
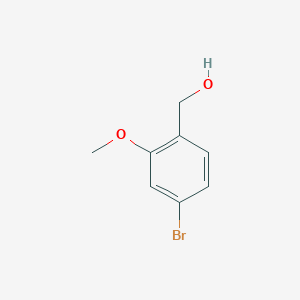
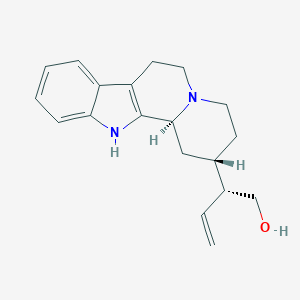
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

